N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0807119
InChI: InChI=1S/C27H20N2O4S/c1-33-26-13-7-6-12-23(26)28-25-17-24(21-10-4-5-11-22(21)27(25)30)29-34(31,32)20-15-14-18-8-2-3-9-19(18)16-20/h2-17,28H,1H3/b29-24-
SMILES: COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5C2=O
Molecular Formula: C27H20N2O4S
Molecular Weight: 468.5 g/mol

N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide

CAS No.:

Cat. No.: VC0807119

Molecular Formula: C27H20N2O4S

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide -

Specification

Molecular Formula C27H20N2O4S
Molecular Weight 468.5 g/mol
IUPAC Name (NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]naphthalene-2-sulfonamide
Standard InChI InChI=1S/C27H20N2O4S/c1-33-26-13-7-6-12-23(26)28-25-17-24(21-10-4-5-11-22(21)27(25)30)29-34(31,32)20-15-14-18-8-2-3-9-19(18)16-20/h2-17,28H,1H3/b29-24-
Standard InChI Key KIJJTGAEGOWSGW-OLFWJLLRSA-N
Isomeric SMILES COC1=CC=CC=C1NC2=C/C(=N/S(=O)(=O)C3=CC4=CC=CC=C4C=C3)/C5=CC=CC=C5C2=O
SMILES COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5C2=O
Canonical SMILES COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5C2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator